molecular formula C22H21ClN4O5 B3008099 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037196-83-0

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3008099
CAS No.: 1037196-83-0
M. Wt: 456.88
InChI Key: XWZOVBYEWBMOEZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to two distinct aromatic moieties:

  • 3,4,5-Trimethoxyphenyl group: Known for enhancing bioavailability and interaction with hydrophobic binding pockets in enzymes, particularly in anticancer agents .

Properties

CAS No.

1037196-83-0

Molecular Formula

C22H21ClN4O5

Molecular Weight

456.88

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21ClN4O5/c1-5-31-17-7-6-12(8-14(17)23)15-11-16(26-25-15)22-24-21(27-32-22)13-9-18(28-2)20(30-4)19(10-13)29-3/h6-11H,5H2,1-4H3,(H,25,26)

InChI Key

XWZOVBYEWBMOEZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that integrates pyrazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C22H21ClN4O5
  • Molecular Weight : 456.88 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of substituents such as chloro and ethoxy groups enhances its potential biological activity.

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include the use of phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole structure from amidoximes and carboxylic acids.

Overview of Biological Properties

Compounds containing oxadiazole and pyrazole rings have been studied for various biological activities, including:

  • Anticancer Activity : Several derivatives have shown potential in inhibiting the proliferation of cancer cells. For instance, compounds with similar structures have been reported to exhibit antiproliferative effects against lung, breast, and colorectal cancer cells .
  • Antibacterial Properties : Some studies indicate that pyrazole derivatives possess significant antibacterial activity against various pathogens .
  • Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have also been documented, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that pyrazole-containing compounds could inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative activity was attributed to the structural features of the compounds that enhance their interaction with biological targets .
    • In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
  • Antibacterial Activity :
    • Research has indicated that related pyrazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. These findings suggest that the compound could be further explored for its potential as an antibacterial agent .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activities may involve interaction with specific enzymes or receptors involved in disease pathways. Such interactions could lead to inhibition or modulation of these targets, enhancing its therapeutic efficacy.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundPyrazole and oxadiazole ringsAnticancer (IC50 < 100 nM), Antibacterial
2-Amino-N-(substituted phenyl)benzamideFeatures an amide linkageAntibacterial
1-HydroxybenzotriazoleIncorporates a triazole ringAntifungal

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of both pyrazole and oxadiazole rings. The oxadiazole moiety contributes to its diverse biological activities, while the specific substitutions on the aromatic rings may enhance its pharmacological properties. Its molecular formula is C22H21ClN4O5C_{22}H_{21}ClN_{4}O_{5} with a molecular weight of approximately 456.88 g/mol.

Anticancer Properties

Research indicates that compounds with oxadiazole moieties can exhibit anticancer properties through various mechanisms, including:

  • Thymidine Phosphorylase Inhibition : A study published in "Molecules" (2018) demonstrated that certain 1,2,4-oxadiazole derivatives inhibit thymidine phosphorylase, which is involved in tumor growth and cell proliferation. This suggests that 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may also possess similar inhibitory effects.

Antibacterial and Anti-inflammatory Activities

Compounds with similar structural features have shown antibacterial and anti-inflammatory activities. The presence of the pyrazole ring may enhance these effects by interacting with specific biological targets related to inflammation and infection.

Potential Therapeutic Applications

Given its diverse biological activities, potential therapeutic applications for this compound may include:

  • Cancer Treatment : Investigating its efficacy as an anticancer agent through enzyme inhibition studies.
  • Antibacterial Agents : Exploring its use in treating bacterial infections.
  • Anti-inflammatory Drugs : Assessing its potential for reducing inflammation in various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Pyrazole Substituents

5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (CAS 1192572-09-0)
  • Structural Difference : Replaces the 3-chloro-4-ethoxyphenyl group with a simple phenyl ring.
  • Solubility: Increased hydrophobicity due to the phenyl group may reduce aqueous solubility compared to the ethoxy-containing analog .
Parameter Target Compound Phenyl Analog (CAS 1192572-09-0)
Molecular Weight 435.84 g/mol 378.4 g/mol
Key Substituents Cl, OEt Phenyl
Predicted LogP ~3.8 ~3.2

Analogs with Alternate Heterocyclic Cores

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
  • Structural Difference : Contains a 1,3,4-oxadiazole ring (saturated) instead of 1,2,4-oxadiazole.
  • Bioactivity: Reported to exhibit insecticidal and anti-inflammatory activities, suggesting that the 3,4,5-trimethoxyphenyl group retains efficacy across diverse scaffolds .

Halogenated Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structural Difference : Thiazole core with chloro and fluoro substituents.
  • Impact :
    • Antimicrobial Activity : Demonstrates that chloro substituents enhance antimicrobial potency, likely through increased membrane penetration or halogen bonding .
    • Electron Effects : The electron-withdrawing chloro group may stabilize charge-transfer interactions in biological systems.

Antiradical Activity in Pyrazole-Triazole Hybrids

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
  • Structural Difference : Incorporates a 1,2,4-triazole-thiol group instead of oxadiazole.
  • Impact: Antiradical Activity: Moderate DPPH scavenging activity (IC₅₀ ~50–100 µM) highlights the role of pyrazole in radical stabilization .

Key Research Findings

  • Halogen Effects: Chloro substituents enhance antimicrobial and cytotoxic activities but may increase toxicity risks .
  • Solubility and Pharmacokinetics :
    • Ethoxy groups improve metabolic stability over methyl or halogen substituents, as seen in reduced CYP450-mediated degradation in similar compounds .

Q & A

Q. Methodological Answer

  • IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches in the oxadiazole ring .
  • NMR (¹H/¹³C) :
    • Pyrazole protons appear as doublets (δ 6.5–7.5 ppm, J = 2–3 Hz).
    • Trimethoxyphenyl groups show singlet peaks (δ 3.8–4.0 ppm for OCH₃) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding in oxadiazole cores) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and protocols across studies.
  • Dose-response validation : Compare IC₅₀ values under consistent conditions (e.g., 48-hour incubation) .
  • Target validation : Employ molecular docking to confirm binding modes with targets like EGFR or TIP47 .

What in silico approaches are effective for predicting the compound’s mechanism of action?

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with EGFR (PDB: 1M17) or 14-α-demethylase (PDB: 3LD6). Trimethoxyphenyl groups show strong binding affinity (-9.2 kcal/mol) to hydrophobic pockets .
  • ADME Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 3.5) and blood-brain barrier permeability, suggesting CNS activity potential .
  • QSAR Modeling : Correlate substituent electronegativity with anticancer activity (R² > 0.85 in triazole-thiadiazole hybrids) .

How can the compound’s solubility and stability be optimized for in vivo studies?

Q. Methodological Answer

  • Solubility : Use PEG-400 or DMSO (≤10% v/v) in saline. Co-solvency with cyclodextrins improves aqueous solubility by 15-fold .
  • Stability :
    • Store at -20°C in amber vials to prevent photodegradation.
    • Avoid prolonged exposure to basic conditions (pH > 8), which hydrolyze the oxadiazole ring .

What are the key challenges in scaling up the synthesis of this compound?

Advanced Question

  • Yield optimization : Replace iodine with greener catalysts (e.g., CuI/DBU) to reduce byproducts .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for large-scale batches.
  • Regioselectivity : Monitor reaction intermediates via LC-MS to avoid isomer formation during cyclization .

What novel derivatives of this compound show promise for dual-target anticancer activity?

Advanced Question
Hybrids combining oxadiazole with triazole or thiadiazole moieties demonstrate dual EGFR/Tubulin inhibition:

  • 5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole-triazole hybrids : IC₅₀ = 0.17 μM (MX-1 tumors) .
  • 3-(Pyridyl)-5-(thiophen-2-yl) derivatives : Induce G1-phase arrest in T47D cells .

Table 2 : Promising Derivatives and Targets

Derivative StructureTarget(s)Activity (IC₅₀)Reference
Triazole-thiadiazole hybridEGFR/Tubulin0.17 μM
3-Chloropyridyl-oxadiazoleTIP47 Protein2.45 μM

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